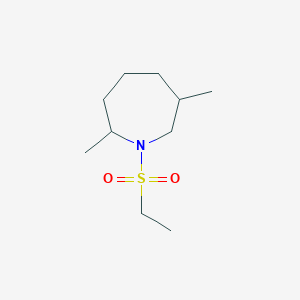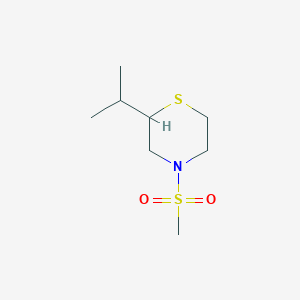
4-Methylsulfonyl-2-propan-2-ylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfonyl-2-propan-2-ylthiomorpholine, also known as MPTM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring. MPTM is a white crystalline powder that is soluble in organic solvents and has a melting point of 78-80°C.
Wirkmechanismus
The mechanism of action of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine and the active site of the target enzyme. This covalent bond can irreversibly inhibit the enzyme activity, leading to a decrease in the production of the enzyme substrate.
Biochemical and Physiological Effects:
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle and DNA replication. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been found to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. Additionally, 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to improve the cognitive function of animals by increasing the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine in lab experiments include its high potency and selectivity towards specific enzymes, its easy synthesis and purification, and its low toxicity towards cells and animals. However, the limitations of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine include its instability under certain conditions, its potential to form reactive metabolites, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine. One direction is to explore the potential of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to design and synthesize novel 4-Methylsulfonyl-2-propan-2-ylthiomorpholine derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the use of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a tool for studying enzyme function and protein-protein interactions can be further explored.
Synthesemethoden
4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be synthesized by the reaction of 2-chloroethyl methyl sulfone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as the main product. The purity of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be further improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been used as a building block for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-2-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(2)8-6-9(4-5-12-8)13(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUGIPRSDAOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-2-propan-2-ylthiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
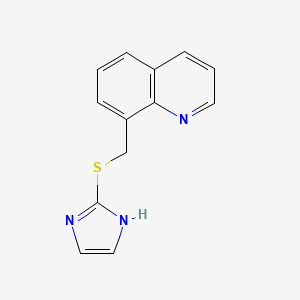
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
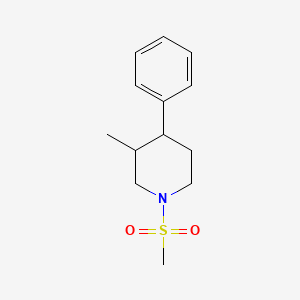
![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
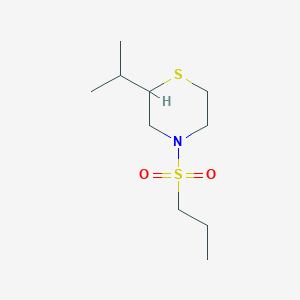
![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

